molecular formula C18H18BrN3O4 B5497429 4-bromo-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}benzamide

4-bromo-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}benzamide

Cat. No.: B5497429
M. Wt: 420.3 g/mol
InChI Key: BMQLZGBOINAGFF-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (such as color and state of matter at room temperature) and any distinctive odors .


Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize a compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that a compound undergoes. This can include identifying reactants and products, reaction conditions, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

Physical and chemical properties analysis involves determining properties such as melting point, boiling point, solubility, density, and reactivity .

Mechanism of Action

The mechanism of action is typically used to describe how a drug interacts with the body at the molecular level. It can involve identifying the specific biochemical interactions and molecular targets of the compound .

Safety and Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. It can also include precautions for handling and storage, and first aid measures in case of exposure .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include research into its use in pharmaceuticals, materials science, or other fields .

Properties

IUPAC Name

4-bromo-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O4/c19-14-5-3-13(4-6-14)17(24)20-12-16(23)21-7-9-22(10-8-21)18(25)15-2-1-11-26-15/h1-6,11H,7-10,12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQLZGBOINAGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CNC(=O)C2=CC=C(C=C2)Br)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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